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molecular formula C9H9ClO2 B1598427 3-Chloro-4-ethoxybenzaldehyde CAS No. 99585-10-1

3-Chloro-4-ethoxybenzaldehyde

Cat. No. B1598427
M. Wt: 184.62 g/mol
InChI Key: ZYDPBMFCTQAEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181182B2

Procedure details

When the product of Step A was substituted for 3-chloro-4-ethoxybenzaldehyde in Example 49, Step A the identical process afforded the title compound in 85% yield. 1H-NMR (CDCl3) 0.96 (tr, 3H, J=7.38 Hz); 1.46-1.57 (m, 2H); 1.59-2.77 (m, 2H); 4.1 (tr, 2H, J=6.45 Hz); 6.93 (d, 1H, J=8.67 Hz); 7.96 (dd, 1H, J=8.64, 2.1 Hz); 8.1 (d, 1H, J=2.07 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][C:7]=1[Cl:14])[CH2:2][CH2:3][CH3:4].ClC1C=C(C=CC=1OCC)C=[O:20]>>[CH2:1]([O:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]([OH:20])=[O:11])=[CH:8][C:7]=1[Cl:14])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=C(C=C(C=O)C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=C(C=C(C(=O)O)C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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